molecular formula C8H8O B041614 Phthalan CAS No. 496-14-0

Phthalan

Cat. No.: B041614
CAS No.: 496-14-0
M. Wt: 120.15 g/mol
InChI Key: SFLGSKRGOWRGBR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phthalan, also known as 1,3-dihydroisobenzofuran , is a compound that primarily targets the endocrine system . It is known to disrupt the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism .

Mode of Action

This compound interacts with its targets by acting as an endocrine-disrupting chemical . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . This compound derivatives such as citalopram and escitalopram are antidepressant drugs of the selective serotonin reuptake inhibitor class .

Biochemical Pathways

This compound affects various biochemical pathways. It is known to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . This compound interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level . In the degradation of phthalates, phthalic acid is reported to be the intermediate product. The metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated .

Pharmacokinetics

It is known that the physical and chemical attributes of this compound have a significant impact on its environmental fate, transport, and degradation in different natural settings .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to induce neurological disorders . It has been associated with conditions such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .

Action Environment

The action of this compound can be influenced by various environmental factors. Phthalates have become a pervasive environmental contaminant because of their widespread applications . They are said to contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Phthalan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

This compound’s unique structural motif and versatile reactivity make it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

1,3-dihydro-2-benzofuran
Source PubChem
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InChI

InChI=1S/C8H8O/c1-2-4-8-6-9-5-7(8)3-1/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLGSKRGOWRGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197920
Record name 1,3-Dihydroisobenzofuran
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Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear yellow liquid; [Sigma-Aldrich MSDS]
Record name Phthalan
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Vapor Pressure

0.74 [mmHg]
Record name Phthalan
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CAS No.

496-14-0
Record name 1,3-Dihydroisobenzofuran
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Record name Phthalan
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Record name 1,3-Dihydroisobenzofuran
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Record name 1,3-dihydroisobenzofuran
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Record name PHTHALAN
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Synthesis routes and methods I

Procedure details

The procedure of Example 15 was performed except that the pH of the reaction mixture was regulated to 12 by use of sodium hydroxide. The reaction mixture was sampled for analysis. Formation of α,α′-dihydroxy-o-xylene was not observed. Instead, phthalan was formed at a yield of 96% based on α,α′-dichloro-o-xylene.
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Yield
96%

Synthesis routes and methods II

Procedure details

A reagent, α,α′-dihydroxy-o-xylene, produced by Aldrich Co. (69.5 g, 0.5 mol) was placed in a 500-mL four-neck flask equipped with a condenser tube, a stirring blade, a thermometer, and a dropping funnel, and 35% hydrochloric acid (100 g, 1.0 mol) was added thereto. The mixture was stirred at 70° C. for one hour. After completion of reaction, the reaction mixture was allowed to stand, so that two-separated layers were formed. The reaction was analyzed through GC while stirring again during sampling. From the obtained concentration of α-chloro-α′-hydroxy-o-xylene, the yield of α-chloro-α′-hydroxy-o-xylene was calculated to be 91% based on α,α′-dihydroxy-o-xylene. The conversion of α,α′-dihydroxy-o-xylene was 99%, and α,α′-dichloro-o-xylene (5%) and phthalan (2%) were formed as by-products.
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100 g
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Yield
2%

Synthesis routes and methods III

Procedure details

The procedure described in Example 1 was followed in reacting 0.05 g mole of α,α'-dichloro-o-xylene with 0.06 g mole of dimethyl carbonate in 50 ml of N,N-dimethylformamide. After 22 hours, the reaction mixture was poured into 100 ml of water and the organic portion was extracted from the mixture with three 5050 ml portions of hexane. The combined extracts were dried over MgSO4 and the hexane was distilled off. The residue was distilled under reduced pressure to obtain 2.29 g (37 percent yield) of phthalan (1,3-dihydroisobenzofuran), b.p. 95° C./30 mm.
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100 mL
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50 mL
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Yield
37%

Synthesis routes and methods IV

Procedure details

Lithium aluminum hydride (0.2 g) was added to approximately 40 ml of dry tetrahydrofuran at room temperature under nitrogen. 3-[4'-(dimethyl)amino-1'-phenyl)-3-(3",5"-diisopropyl-4"-oxo-1"-phenyl)phthalide (1.0 g) was dissolved in 40 ml dry tetrahydrofuran and the solution added dropwise to the lithium aluminum hydride suspension. The temperaturerose to about 30° C. Upon completion of addition, a sample of the reaction mixture was poured into water and extracted with ether. TLC on silica gel with 1:1 ether/petroleum ether showed completion of the reaction and no unreacted phthalide. After neutralizing the lithium aluminum hydride with ethylacetate, the reaction mixture was poured into 200 ml water, the pH adjusted to 3 with HCl and extracted with ether. The ether layer was washed with 200 ml of 5% aqueous sodium hydroxide, dried over sodium sulfate and the ether evaporated to leave a pink-red residue. The residue was dissolved in about 20 ml ether, and petroleum ether was added to precipitate a white solid. The solution after filtering was evaporated to give the corresponding phthalan as a pink solid.
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200 mL
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0.2 g
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40 mL
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[Compound]
Name
3-[4'-(dimethyl)amino-1'-phenyl)-3-(3",5"-diisopropyl-4"-oxo-1"-phenyl)phthalide
Quantity
1 g
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40 mL
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20 mL
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[Compound]
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petroleum ether
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Synthesis routes and methods V

Procedure details

Lithium aluminum hydride (3.0 g) and 100 ml of dry tetrahydrofuran wereplaced in a 3-neck flask equipped with a mechanical stirrer, condenser witha nitrogen inlet and addition funnel. Phenolphthalein (6.4 g) dissolved in 300 ml of dry tetrahydrofuran was added dropwise to the stirred lithium aluminum hydride suspension at a rate to maintain a gentle reflux. When addition was complete, the reaction mixture was stirred for six hours at reflux by heating with an oil bath and then allowed to stand overnight. Tothe stirred solution was added excess ethyl acetate followed by 500 ml of water. The pH was adjusted to approximately 2 with conc. HCl and the solution extracted with two 500 ml portions of ether. The ether layer was washed six times with 10% aqueous potassium carbonate (each time the base layer was magenta), and then evaporated to dryness to leave an off-white solid (4.5 g crude yield). The solid was crystallized from 440 ml of 20% ethanol and dried in vacuo at 60° C. to give the corresponding phthalan as very light yellow crystals (yield 3.3 g; melting range 195°-197.5° C.). TLC using ether-silica gel gave one spot. Nmr did not show methine H and was more consistent with the cyclic ether (phenolphthalan) than the open form (phenolphthalol).
Quantity
3 g
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100 mL
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6.4 g
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300 mL
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500 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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